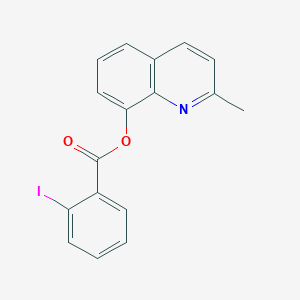

2-Methyl-8-quinolinyl 2-iodobenzoate

Description

Properties

Molecular Formula |

C17H12INO2 |

|---|---|

Molecular Weight |

389.19g/mol |

IUPAC Name |

(2-methylquinolin-8-yl) 2-iodobenzoate |

InChI |

InChI=1S/C17H12INO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3 |

InChI Key |

QCUFMRSLZSQWMI-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3I)C=C1 |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3I)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Methyl-8-quinolinyl 2-iodobenzoate and its derivatives as promising candidates for combating bacterial infections, particularly those caused by resistant strains. The compound has been evaluated against various Gram-negative bacteria, demonstrating notable efficacy.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of quinoline derivatives, this compound exhibited significant growth inhibition against Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative treatment option.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | E. coli |

| 8 | K. pneumoniae |

This data suggests that modifications at the C3 and C8 positions of the quinoline scaffold can enhance antibacterial activity, which is supported by structure-activity relationship studies .

Synthesis and Organic Chemistry

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its iodine substituent allows for further functionalization through nucleophilic substitution reactions.

Synthesis Pathways

A common synthetic route involves the reaction of 2-methyl-8-quinoline with 2-iodobenzoic acid under palladium-catalyzed conditions, yielding high purity products suitable for subsequent reactions.

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 2-Methyl-8-quinoline | Toluene, 80°C, Pd(OAc)₂ | 85 |

| 2-Iodobenzoic Acid | Toluene, reflux | >90 |

This method demonstrates the efficiency of using palladium catalysis for synthesizing halogenated quinoline derivatives .

Potential in Drug Development

The unique structural features of this compound make it a candidate for further development into therapeutic agents targeting various diseases, including tuberculosis and other bacterial infections.

Case Study: Tuberculosis Inhibitors

Research has shown that derivatives of quinoline compounds can inhibit Mycobacterium tuberculosis, with some derivatives exhibiting MIC values as low as 12.5 µg/mL against resistant strains. The presence of the quinoline moiety is crucial for biological activity, as it enhances interaction with bacterial enzymes such as InhA .

Comparison with Similar Compounds

Key Observations:

Backbone Influence: Quinoline derivatives (e.g., 4g, 8b) exhibit enhanced regioselectivity in cyclopropanation and trifluoromethylation compared to simple esters like methyl 2-iodobenzoate .

Synthetic Efficiency: Methyl 2-iodobenzoate is synthesized with high yield (96.3%) via esterification of 2-iodobenzoic acid . Quinoline-linked derivatives (e.g., 4g) achieve moderate-to-high yields (60–82%) under optimized conditions, suggesting steric or electronic challenges in their synthesis .

Functional Group Compatibility: The iodine atom in 2-iodobenzoates facilitates radical-mediated reactions, as seen in trifluoromethylative cyclization (suppressed by benzoquinone in Ev 1) .

Reactivity in Trifluoromethylation

2-Iodobenzoate esters participate in copper-catalyzed trifluoromethylation. For example, (E)-2-(p-tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g) undergoes trifluoromethylative cyclization with Togni’s reagent II, yielding cyclopropane derivatives. Radical scavengers like benzoquinone completely inhibit this reaction, confirming a radical pathway .

Stability and By-Product Formation

2-Iodobenzoates can form by-products like methylene bis(2-iodobenzoate) (31% yield in Ev 1) under radical conditions, highlighting the need for controlled reaction environments .

Preparation Methods

Skraup Reaction Modifications

The classical Skraup reaction, involving condensation of aniline derivatives with glycerol and sulfuric acid, has been adapted for 8-substituted quinolines. For example, CN102675201B describes the reduction and cyclization of o-nitrophenol with crotonaldehyde in the presence of alkaline-earth hydroxides to yield 2-methyl-8-hydroxyquinoline. This intermediate is critical for subsequent functionalization.

Palladium-Mediated Cross-Coupling

Modern approaches employ transition-metal catalysis. PMC7155936 highlights Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals using Pd(OAc)₂ and ligands like Ac–Gly–OH to construct the quinoline backbone. This method offers regioselectivity and compatibility with sensitive functional groups.

Preparation of 2-Iodobenzoic Acid Derivatives

The iodobenzoate component is synthesized via electrophilic iodination or diazotization:

Direct Iodination of Benzoic Acids

CN103539662A details the iodination of o-toluic acid using iodine and potassium persulfate in nitrating solvents (e.g., acetic acid/propionic acid). This yields 2-methyl-5-iodobenzoic acid with >99.5% purity after recrystallization. Ortho-directed iodination minimizes byproducts like 3-iodo isomers.

Diazotization-Iodination

Alternative routes involve diazotization of 2-aminobenzoic acid followed by iodide substitution. While less common due to longer reaction times, this method is noted in WO2008058118A2 for producing high-purity iodobenzoic acids.

Esterification Strategies

Coupling the quinoline core with 2-iodobenzoic acid requires selective esterification:

Mitsunobu Reaction

The Mitsunobu reaction, using triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitates ester bond formation between 2-methyl-8-hydroxyquinoline and 2-iodobenzoic acid. ACS Omega (2020) reports yields up to 95% with this method, particularly for sterically hindered substrates.

Acid Chloride Condensation

Activation of 2-iodobenzoic acid as its acid chloride (using thionyl chloride) allows nucleophilic acyl substitution with 2-methyl-8-hydroxyquinoline. WO2008058118A2 employs this approach in aprotic solvents (e.g., DMF) with bases like triethylamine to drive the reaction.

Optimization and Purification

Solvent Systems

Catalytic Enhancements

-

Cerium chloride in Grignard reactions improves asymmetric reduction efficiency during quinoline synthesis.

-

Silver salts (AgOAc, Ag₂CO₃) stabilize palladium catalysts in cross-coupling steps.

Key Data Tables

Table 1: Comparison of Esterification Methods

Table 2: Iodination Efficiency

| Substrate | Iodinating Agent | Solvent | Isomer Ratio (5-iodo:3-iodo) | Yield (%) |

|---|---|---|---|---|

| o-Toluic Acid | I₂/K₂S₂O₈ | Acetic Acid | 96:4 | 90 |

| 2-Aminobenzoic Acid | NaNO₂/KI | H₂SO₄/H₂O | 88:12 | 72 |

Challenges and Innovations

Byproduct Management

Q & A

Q. What synthetic methodologies are effective for preparing 2-iodobenzoate derivatives, and how can they be adapted for 2-Methyl-8-quinolinyl 2-iodobenzoate?

Methodological Answer: The synthesis of 2-iodobenzoate esters typically involves coupling reactions between iodobenzoic acid derivatives and alcohols or alkoxy precursors under mild conditions. For example:

- EBX-based coupling : Hypervalent iodine reagents (e.g., TIPS-EBX) enable oxyalkynylation of thiols or cyclopropanes, yielding 2-iodobenzoate esters with yields up to 82% (e.g., compound 4g in ). Reaction conditions often include solvents like dichloromethane, temperatures between 50–70°C, and purification via column chromatography .

- Radical pathways : Photoactivation of Ph-EBX generates oxidizing species that facilitate C–H or C–C bond functionalization in cyclopropanes, producing iodobenzoate derivatives ().

Adaptation : For this compound, substitute the alcohol component (e.g., 8-quinolinol derivatives) and optimize reaction time/temperature to accommodate steric effects from the methyl and quinoline groups.

Q. Which spectroscopic techniques are critical for characterizing 2-iodobenzoate derivatives, and what key data should be prioritized?

Methodological Answer:

- NMR spectroscopy : Focus on ¹H NMR signals for ester protons (δ 4.0–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR should confirm the ester carbonyl (δ ~165–170 ppm) and iodine-substituted aromatic carbons (δ ~90–100 ppm) .

- HRMS (ESI/QTOF) : Prioritize molecular ion peaks (e.g., [M+H]⁺) with exact mass matching the theoretical value (e.g., 4s in : m/z 457.0274) .

- IR spectroscopy : Validate ester C=O stretches (~1720 cm⁻¹) and absence of residual hydroxyl groups .

Advanced Research Questions

Q. How do substrate-controlled mechanisms influence regioselectivity in alkynylation reactions involving 2-iodobenzoate esters?

Methodological Answer: Substrate geometry and radical stability dictate regioselectivity. For example:

- Cyclopropane ring opening : Radical cations generated via single-electron transfer (SET) from cyclopropanes to photoactivated EBX reagents undergo regioselective C–H or C–C bond cleavage. Computations show that steric hindrance and radical stabilization (e.g., conjugation with benzoate groups) favor C–H activation in arylcyclopropanes ().

- Solvent effects : Polar solvents (e.g., 1,4-dioxane) stabilize intermediates, shifting selectivity toward vinylic trifluoromethylation over iodotrifluoromethylation ().

Experimental Design : Use radical-clock experiments (e.g., cyclopropane probes) and DFT calculations to map energy profiles for competing pathways .

Q. What strategies resolve contradictions in yield variability for 2-iodobenzoate ester syntheses?

Methodological Answer:

- Side-reaction analysis : Identify byproducts like diynes (e.g., 9 in ) formed via bimolecular radical recombination. Use HRMS and TLC (Rf values, e.g., 4s : Rf = 0.50 in ) to track side reactions .

- Optimization : Adjust stoichiometry (e.g., excess thiol or cyclopropane) and reaction time. For copper-catalyzed oxyalkynylation, reducing catalyst loading (e.g., 5 mol% CuI) minimizes side reactions ().

Q. How can computational modeling enhance mechanistic understanding of 2-iodobenzoate-mediated reactions?

Methodological Answer:

- DFT studies : Calculate free-energy profiles for radical intermediates (e.g., I and II in ) to predict regioselectivity in C–H/C–C activation. Compare activation barriers for competing pathways .

- Crystallography : Resolve crystal structures (e.g., C28H23IO2S in ) to correlate steric effects with reactivity. Monoclinic crystal systems (space group C2/c) provide insights into molecular packing and stability .

Methodological Challenges and Solutions

Q. What are the limitations of NMR in characterizing complex 2-iodobenzoate derivatives, and how can they be mitigated?

Methodological Answer:

- Limitations : Signal overlap in crowded aromatic regions (e.g., quinoline protons) and dynamic effects in flexible esters.

- Solutions : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For temperature-sensitive compounds, acquire spectra at low temperatures (e.g., –40°C) to reduce conformational exchange .

Q. How do hypervalent iodine reagents impact the scalability of 2-iodobenzoate syntheses?

Methodological Answer:

- Reagent stability : EBX reagents (e.g., TIPS-EBX) are moisture-sensitive; store under inert gas and use fresh batches.

- Scalability : Pilot reactions at 0.5–1.0 mmol scale (e.g., ) achieve 60–82% yields. For larger scales, optimize solvent volume and gradient elution in chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.